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Compound of Interest

2-cyano-N-(tetrahydrofuran-2-
Compound Name: _
ylmethyl)acetamide

Cat. No.: B1621130

An In-depth Technical Guide to the Solubility Profile of 2-cyano-N-(tetrahydrofuran-2-
ylmethyl)acetamide

Abstract

The solubility of an active pharmaceutical ingredient or a key chemical intermediate is a critical
physicochemical property that dictates its behavior in various media, influencing everything
from reaction kinetics to bioavailability. This technical guide provides a comprehensive analysis
of the solubility profile of 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide (CAS: 324546-
22-7). In the absence of published experimental data, this document establishes a predicted
solubility profile based on structural analysis and computational modeling. Furthermore, it
provides detailed, field-proven experimental protocols for the definitive determination of its
thermodynamic solubility, enabling researchers in drug discovery and chemical development to
generate robust and reliable data.

Introduction: The Significance of a Solubility Profile

2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide is a heterocyclic building block featuring a
reactive cyanoacetamide moiety and a tetrahydrofuran ring.[1][2] Such structures are of
significant interest in medicinal chemistry and materials science. Understanding the solubility of
this compound is paramount for its practical application. For drug development professionals,
solubility is a primary determinant of a compound's absorption, distribution, metabolism, and
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excretion (ADME) profile. For process chemists, it governs the choice of solvents for synthesis,
purification, and formulation.

This guide serves as a foundational resource, offering both a theoretical framework for
predicting the compound's behavior and a practical guide to its empirical validation.

Compound Identity and Physicochemical Properties

A thorough understanding of a molecule's intrinsic properties is the first step in predicting its
solubility. The key identifiers and computed physicochemical parameters for 2-cyano-N-
(tetrahydrofuran-2-ylmethyl)acetamide are summarized below.

Property Value Source

2-cyano-N-(tetrahydrofuran-2-

UPAC Name ylmethyl)acetamide

CAS Number 324546-22-7 [1]
Molecular Formula CsH12N202 [1]
Molecular Weight 168.20 g/mol [1]

Physical Form Solid

SMILES O=C(CC#N)NCC1CCCO1 SwissADME
Predicted LogP (Consensus) -0.27 SwissADME
Predicted TPSA 69.19 Az SwissADME
Predicted Solubility (ESOL) LogS: -0.99 (Soluble) SwissADME

Predicted Solubility Profile: A Structural Analysis

Lacking experimental data, we can construct a robust hypothesis of the solubility profile by
analyzing the molecule's structure and its predicted physicochemical properties.

Impact of Molecular Structure

The molecule can be deconstructed into two key regions:
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e The Polar "Head": The cyanoacetamide group (-NH-C(=0)-CHz2-C=N) is highly polar. The
amide group contains both a hydrogen bond donor (the N-H group) and two acceptors (the
carbonyl oxygen and the nitrogen lone pair). The nitrile group is also a strong hydrogen bond
acceptor. This region promotes interaction with polar solvents, particularly water.

o The Non-Polar "Tail": The tetrahydrofuran-2-ylmethyl group is predominantly non-polar and
aliphatic. While the ether oxygen can act as a hydrogen bond acceptor, the hydrocarbon
backbone reduces overall water solubility compared to a smaller substituent.

Compared to its parent compound, cyanoacetamide (which is soluble in cold water at a ratio of
1gin 6.5mL), the addition of the larger, more lipophilic tetrahydrofuran group is expected to
significantly decrease aqueous solubility.

Interpretation of Physicochemical Predictors

« Lipophilicity (LogP): The predicted consensus LogP is -0.27. A LogP value near zero
suggests a balanced hydrophilic and lipophilic character. Negative values indicate a
preference for the aqueous phase. This value suggests that while the compound is not highly
lipophilic, it possesses enough non-polar character to have appreciable solubility in a range
of organic solvents.

o Polar Surface Area (TPSA): The TPSAis 69.19 A2. TPSA is a strong indicator of a molecule's
ability to form hydrogen bonds. A value in this range is typically associated with good
membrane permeability and suggests that the polar groups will drive solubility in protic and
polar aprotic solvents.

o Predicted Aqueous Solubility (ESOL Model): The SwissADME tool predicts a LogS of -0.99.
[3][4] The LogS scale categorizes solubility as follows:

o <-10: Insoluble

[e]

-10 to -6: Poorly soluble

[e]

-6 to -4: Moderately soluble

-4 to -2: Soluble

o
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o -2to 0: Very soluble

O: Highly soluble A LogS of -0.99 places the compound in the "Very Soluble" category,
corresponding to a molar solubility of approximately 102 9°mol/L, or 0.102 mol/L. This
translates to roughly 17.2 g/L. This prediction suggests that the polar cyanoacetamide

) core dominates the molecule's overall aqueous solubility.

Predicted Profile Summary:

e Aqueous Solubility: Predicted to be very soluble, likely in the range of 10-20 g/L. Solubility
may be pH-dependent due to the amide group, though it is generally considered neutral.

» Organic Solubility: Expected to be soluble in polar protic solvents (e.g., ethanol, methanol)
and polar aprotic solvents (e.g., DMSO, DMF, acetone, tetrahydrofuran) due to its ability to
participate in hydrogen bonding and dipole-dipole interactions. Solubility is expected to be
lower in non-polar solvents like hexanes or toluene.

Experimental Determination of Thermodynamic
Solubility

The gold standard for determining the true equilibrium solubility of a compound is the shake-
flask method, as described in the OECD Test Guideline 105.[5] This method measures
thermodynamic solubility, which is the saturation concentration of a compound in a solvent at
equilibrium under specified conditions.[2][3] This is distinct from kinetic solubility, which is a
higher-throughput, non-equilibrium measurement often used in early drug discovery.[6] For
definitive characterization, the thermodynamic value is required.

General Workflow for Solubility Determination

The process follows a logical sequence from preparation to final analysis. The choice of
analytical method is critical for accurate quantification.
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Caption: Workflow for Thermodynamic Solubility Determination.
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Protocol: Shake-Flask Method for Aqueous Solubility
(OECD 105)

This protocol is designed to determine the solubility of 2-cyano-N-(tetrahydrofuran-2-
ylmethyl)acetamide in an aqueous medium (e.g., water, phosphate-buffered saline pH 7.4).

Causality: The core principle is to create a saturated solution where the rate of dissolution
equals the rate of precipitation, achieving a true equilibrium.[4] Adding a significant excess of
solid material ensures that this equilibrium is reached and maintained.

Methodology:
e Preparation:

o Weigh approximately 10 mg of the solid compound into three separate glass vials with
screw caps. The use of at least three replicates is essential for statistical validity.

o Add a measured volume (e.g., 2 mL) of the desired aqueous buffer to each vial. This
amount should be insufficient to fully dissolve the solid, ensuring an excess is present.

o Add a small magnetic stir bar to each vial.
o Equilibration:

o Place the vials on a stirring plate in a temperature-controlled incubator set to the desired
temperature (e.g., 25 °C or 37 °C).

o Stir the suspensions at a constant rate that is vigorous enough to keep the solid
suspended but not so vigorous as to cause splashing.

o Allow the samples to equilibrate for at least 24 hours. To confirm equilibrium has been
reached, a sample can be taken at 24 hours and another at 48 hours. The solubility values
should be consistent.[7]

e Sample Processing:
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o After equilibration, stop the stirring and allow the excess solid to settle for approximately 1
hour in the incubator.

o Carefully withdraw an aliquot of the supernatant.

o Separate the dissolved solute from the undissolved solid. This is a critical step to avoid
artificially inflating the result. The preferred method is to filter the supernatant through a
0.22 um syringe filter (ensure the filter material is compatible and does not bind the
compound). Alternatively, the sample can be centrifuged at high speed (e.g., 14,000 rpm
for 15 minutes) and the supernatant carefully removed.

e Quantification:

o Prepare a standard calibration curve of the compound in the chosen solvent using a
validated analytical method, such as HPLC-UV or LC-MS.

o Dilute the filtered/centrifuged supernatant with the appropriate solvent to fall within the
linear range of the calibration curve.

o Analyze the diluted sample and determine its concentration by referencing the calibration
curve.

» Calculation:
o Calculate the original concentration in the supernatant, accounting for the dilution factor.

o The final solubility is reported as the average of the replicates, typically in mg/mL or
pg/mL.

Protocol: Determination in Organic Solvents

The same shake-flask principle applies to organic solvents.

Causality: The choice of solvent should be guided by the intended application (e.g., reaction,
crystallization, formulation). The process remains focused on achieving a state of saturation
equilibrium.

Methodology:
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e Follow steps 1-3 from the aqueous protocol, substituting the aqueous buffer with the organic
solvent of interest (e.g., ethanol, acetone, ethyl acetate).

» Modification for Volatile Solvents: If using a volatile solvent, ensure vials are tightly sealed
with PTFE-lined caps to prevent solvent evaporation, which would alter the concentration.

e Quantification: Develop and validate an analytical method (e.g., HPLC, GC) suitable for the
chosen solvent. The mobile phase for HPLC or the injection solvent for GC must be
compatible.

o Calculate the final solubility as described for the aqueous determination.

Conclusion

While experimental data for 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide is not publicly
available, a comprehensive solubility profile can be reliably predicted through structural
analysis and computational modeling. The molecule's combination of a polar cyanoacetamide
core and a non-polar tetrahydrofuran tail suggests a balanced character, with a predicted high
aqueous solubility (LogS -0.99) and likely good solubility in polar organic solvents. This guide
provides the necessary theoretical foundation and detailed, actionable protocols based on the
industry-standard shake-flask method to empower researchers to empirically validate these
predictions. The generation of such data is a critical step in advancing the development of this
promising chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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